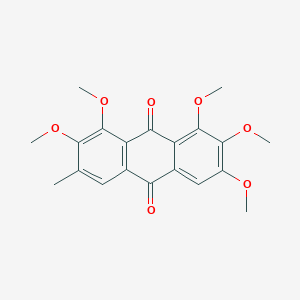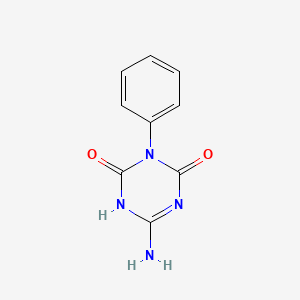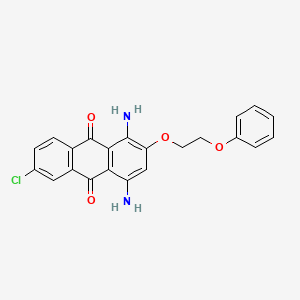
1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This particular compound is characterized by the presence of amino, chloro, and phenoxyethoxy groups attached to the anthracene core, which significantly influences its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione typically involves multiple steps, starting from the anthracene core. The process includes:
Nitration: Introduction of nitro groups at specific positions on the anthracene ring.
Reduction: Conversion of nitro groups to amino groups using reducing agents such as tin(II) chloride or iron powder.
Halogenation: Introduction of a chloro group using chlorinating agents like thionyl chloride.
Etherification: Attachment of the phenoxyethoxy group through a nucleophilic substitution reaction, often using phenol and ethylene oxide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted anthracene derivatives.
Applications De Recherche Scientifique
1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in photodynamic therapy due to its photophysical properties.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. This property is exploited in various applications such as imaging and optoelectronics . The molecular targets and pathways involved include the interaction with specific wavelengths of light and the transfer of energy to nearby molecules or structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diamino-9,10-anthracenedione: Another anthracene derivative with amino groups at different positions.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in similar applications
Uniqueness
1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione is unique due to the specific arrangement of its functional groups, which imparts distinct photophysical properties and reactivity. The presence of both amino and chloro groups, along with the phenoxyethoxy moiety, allows for a wide range of chemical modifications and applications .
Propriétés
Numéro CAS |
88605-45-2 |
|---|---|
Formule moléculaire |
C22H17ClN2O4 |
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
1,4-diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O4/c23-12-6-7-14-15(10-12)22(27)18-16(24)11-17(20(25)19(18)21(14)26)29-9-8-28-13-4-2-1-3-5-13/h1-7,10-11H,8-9,24-25H2 |
Clé InChI |
AOMQDWRXGZDSPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


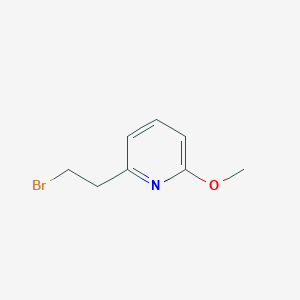
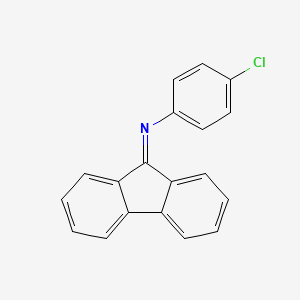
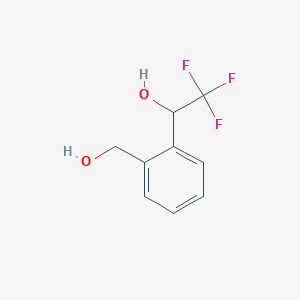

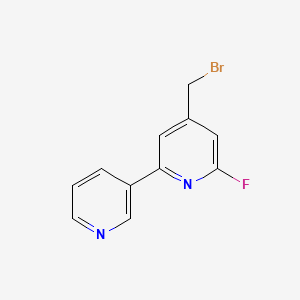
![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)
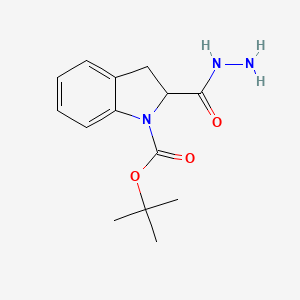

![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
![5-[4-[4-(3,5-Dicarboxyphenyl)-3,5-dimethylphenyl]-2,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13133947.png)
